molecular formula C8H5ClF4 B12449903 1-Chloro-3-fluoro-5-(2,2,2-trifluoroethyl)benzene

1-Chloro-3-fluoro-5-(2,2,2-trifluoroethyl)benzene

Cat. No.: B12449903
M. Wt: 212.57 g/mol
InChI Key: WHZKJLLLIOHXOP-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-fluoro-5-(2,2,2-trifluoroethyl)benzene typically involves the introduction of the trifluoroethyl group to a benzene ring that already contains chlorine and fluorine substituents. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-5-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the trifluoroethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

1-Chloro-3-fluoro-5-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-5-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The chlorine and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
  • 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
  • 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene

Uniqueness

1-Chloro-3-fluoro-5-(2,2,2-trifluoroethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the trifluoroethyl group, can influence the compound’s reactivity, stability, and interaction with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H5ClF4

Molecular Weight

212.57 g/mol

IUPAC Name

1-chloro-3-fluoro-5-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H5ClF4/c9-6-1-5(2-7(10)3-6)4-8(11,12)13/h1-3H,4H2

InChI Key

WHZKJLLLIOHXOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CC(F)(F)F

Origin of Product

United States

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